Isoquinoline-8-sulfonyl chloride
Overview
Description
Isoquinoline-8-sulfonyl chloride is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a sulfonyl chloride group attached to the eighth position of the isoquinoline ring. This compound is of significant interest due to its applications in organic synthesis and its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of isoquinoline-8-sulfonyl chloride typically involves the sulfonation of isoquinoline followed by chlorination. One common method includes the reaction of isoquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the desired position. The reaction is usually carried out under controlled conditions to ensure the selective formation of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using chlorosulfonic acid or sulfur trioxide in the presence of a chlorinating agent. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under controlled conditions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
Isoquinoline-8-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of isoquinoline-8-sulfonyl chloride involves its reactivity as an electrophilic reagent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
Comparison with Similar Compounds
Isoquinoline-8-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Quinoline-8-sulfonyl chloride: Similar structure but with a quinoline ring instead of an isoquinoline ring.
Benzene sulfonyl chloride: Lacks the heterocyclic ring structure but shares the sulfonyl chloride functional group.
Pyridine-3-sulfonyl chloride: Contains a pyridine ring with the sulfonyl chloride group at the third position.
Uniqueness: this compound is unique due to its specific position of the sulfonyl chloride group on the isoquinoline ring, which imparts distinct reactivity and properties compared to other sulfonyl chloride derivatives.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its unique structure and reactivity make it a valuable reagent in various chemical transformations and a subject of ongoing research in multiple fields.
Properties
IUPAC Name |
isoquinoline-8-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZLXCOQEDYFRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629424 | |
Record name | Isoquinoline-8-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748752-50-3 | |
Record name | Isoquinoline-8-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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